(2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide
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Overview
Description
(2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide is an organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with chlorine atoms and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide typically involves the reaction of 2,4-dichloronaphthol with N,N-diethylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Scientific Research Applications
(2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorinated aromatic structure.
2,4-dichlorophenol: A degradation product of 2,4-D with similar chemical properties.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but with an additional chlorine atom.
Uniqueness
(2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide is unique due to its naphthalene ring structure, which imparts different chemical and biological properties compared to the simpler phenoxy compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C15H15Cl2NO2 |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
(2,4-dichloronaphthalen-1-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C15H15Cl2NO2/c1-3-18(4-2)15(19)20-14-11-8-6-5-7-10(11)12(16)9-13(14)17/h5-9H,3-4H2,1-2H3 |
InChI Key |
JJMPABSHZFTXAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl |
Origin of Product |
United States |
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